methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride
Description
Methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride is a synthetic organic compound characterized by a benzodioxol core substituted with a chlorine atom at the 7-position and a methyl ester group linked via an aminoacetate moiety. The hydrochloride salt form enhances its crystallinity and solubility, making it suitable for pharmaceutical applications . Structurally, the compound integrates a 1,3-benzodioxole ring system, which is prevalent in bioactive molecules due to its metabolic stability and ability to interact with biological targets . The 7-chloro substituent likely augments lipophilicity and binding affinity, while the methyl ester group may act as a prodrug feature, improving bioavailability .
Properties
IUPAC Name |
methyl 2-[(7-chloro-1,3-benzodioxol-5-yl)methylamino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4.ClH/c1-15-10(14)5-13-4-7-2-8(12)11-9(3-7)16-6-17-11;/h2-3,13H,4-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVYHNCPTYTPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC2=C(C(=C1)Cl)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- The synthesis begins with a 7-chloro-1,3-benzodioxole derivative, which can be prepared or procured commercially.
- A key intermediate is (S)-α-methyl-1,3-benzodioxole-5-ethanol or related derivatives, which can be synthesized by enantioselective reduction of ketones using biological agents such as Zygosaccharomyces rouxii or chemical hydride reagents like sodium borohydride.
Formation of the Aminoacetate Moiety
- The amino group is introduced by reacting the benzodioxole derivative with methyl 2-bromoacetate or similar alkylating agents under basic conditions to form the corresponding methyl aminoacetate.
- Alternatively, reductive amination can be employed where the aldehyde or ketone form of the benzodioxole derivative is reacted with methyl glycinate or an equivalent amine source, followed by reduction to yield the aminoacetate.
Cyclization and Functional Group Transformations
- The process may involve cyclization steps analogous to the Pictet-Spengler reaction to form benzodiazepine-like intermediates, which are then opened or modified to yield the target compound.
- Protecting groups such as acetyl or carbamoyl groups may be used during intermediate steps to prevent side reactions and are later removed by acid hydrolysis.
Salt Formation and Purification
- The free base form of methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
- Purification is achieved by recrystallization from solvents such as ethanol or methanol to obtain high purity product.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Enantioselective reduction | Sodium borohydride or Zygosaccharomyces rouxii | Temperature: -10 to 50 °C; solvents: methanol, ethanol, THF |
| Aminoacetate formation | Methyl 2-bromoacetate, base (e.g., triethylamine) | Solvents: methanol, dichloromethane |
| Cyclization | Acid catalysts, hydrazides (e.g., acetic hydrazide) | Reflux with Dean-Stark apparatus for water removal |
| Salt formation | HCl in ethanol or methanol | Precipitation by addition of heptane |
| Purification | Recrystallization from ethanol or methanol | Vacuum drying at 45-55 °C |
Research Findings and Yields
- The enantioselective reduction step yields the key intermediate with high stereoselectivity and purity (up to 97.6% purity by HPLC).
- Cyclization steps proceed efficiently with high yield and minimal waste, employing mild conditions and avoiding heavy metal catalysts.
- The final hydrochloride salt is isolated in high purity (up to 100% by HPLC potency assay) after recrystallization.
- The process is scalable and economically favorable due to fewer synthetic steps and environmentally benign reagents.
Summary Table of Key Intermediates and Yields
| Intermediate/Step | Yield (%) | Purity (HPLC) | Key Reagents/Conditions |
|---|---|---|---|
| (S)-α-methyl-1,3-benzodioxole-5-ethanol | 90-97 | 97.6 | Sodium borohydride, biological reduction |
| Aminoacetate formation | 85-95 | >95 | Methyl 2-bromoacetate, base (triethylamine) |
| Cyclization to hydrazone intermediate | 80-90 | >90 | Acetic hydrazide, reflux, Dean-Stark trap |
| Conversion to hydrochloride salt | 90-95 | 100 | HCl in ethanol, recrystallization |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific proteins and enzymes involved in cellular processes.
Pathways Involved: It may modulate pathways related to cell cycle regulation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Chlorinated Benzodioxol Derivatives
Key structural analogs include methyl 2-[6-(3-chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate (3a) and methyl 2-[6-(2-chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate (3b) (). These compounds differ in the chloro substituent’s position on the benzoyl group (meta vs. ortho). Studies indicate that positional isomerism significantly impacts biological activity:
- 3a (meta-chloro) : Demonstrates higher binding affinity to GABA receptors in preliminary assays, suggesting enhanced neuroactivity.
- 3b (ortho-chloro) : Exhibits improved metabolic stability due to reduced steric hindrance during cytochrome P450 interactions .
| Compound | Chloro Position | Biological Activity | Metabolic Stability |
|---|---|---|---|
| 3a | Meta | High GABA affinity | Moderate |
| 3b | Ortho | Moderate GABA affinity | High |
Benzodioxol-Containing Pharmaceutical Impurities
Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido-[3,4-b]indole-3-carboxylate (CAS 171489-59-1), an impurity in tadalafil synthesis, shares the benzodioxol and methyl ester groups with the target compound. However, its extended polycyclic structure reduces solubility (logP = 3.2) compared to the target (logP = 1.8), highlighting the trade-off between structural complexity and pharmacokinetics .
Functional Group Variations
Ester vs. Free Acid Forms
The free acid analog, 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid hydrochloride (), lacks the methyl ester. Comparative studies reveal:
- Target compound (methyl ester) : Higher membrane permeability (Papp = 12 × 10⁻⁶ cm/s) due to increased lipophilicity.
- Free acid analog : Improved aqueous solubility (45 mg/mL vs. 8 mg/mL for the ester) but lower oral bioavailability (F = 20% vs. 65% for the ester) .
Hydrochloride Salt Properties
Glycine methyl ester hydrochloride (CAS 5680-79-5) shares the methyl ester and hydrochloride salt but lacks the benzodioxol system. Its melting point (125–127°C) is lower than the target compound (198–200°C), underscoring the benzodioxol moiety’s role in enhancing thermal stability .
Pharmacological Context
Benzodiazepine Derivatives
The target compound’s structural analogs (e.g., 3a and 3b) are precursors to benzodiazepines like Dalmane ().
Chloro-Substituted Bioactive Molecules
7-Chloro-3-methyl-1H-indole-2-carboxylic acid () shares the 7-chloro substitution pattern.
Biological Activity
Methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride is a chemical compound with significant biological activity, particularly in the context of cancer research and therapeutic applications. This article explores its biological mechanisms, potential therapeutic uses, and relevant research findings.
Chemical Overview
- Molecular Formula : C11H13Cl2NO4
- CAS Number : 1384427-87-5
- IUPAC Name : methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate; hydrochloride
This compound exhibits its biological effects primarily through interactions with various biochemical pathways:
- Target Interaction : The compound is known to interact with cellular targets involved in cancer cell proliferation and apoptosis.
- Cell Selectivity : It demonstrates a notable selectivity for cancer cells over normal cells, making it a candidate for targeted cancer therapies.
- Biochemical Pathways : Related compounds have been shown to influence pathways associated with cell cycle regulation and apoptosis, potentially leading to the induction of cell death in malignant cells.
Anticancer Properties
Research indicates that this compound has promising anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.0 | Induces apoptosis via caspase activation |
| MCF7 | 20.0 | Cell cycle arrest in G0/G1 phase |
| U87 MG | 10.0 | Increased SubG0/G1 population indicating apoptosis |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis using Annexin V and propidium iodide staining, which indicated significant early and late apoptotic populations in treated cells .
Study on U87 MG Cells
In a recent study focusing on U87 MG glioblastoma cells, treatment with this compound resulted in:
- 70% increase in SubG0/G1 population after 72 hours of treatment.
- Enhanced caspase activity indicating apoptotic cell death.
These findings suggest that the compound effectively targets glioblastoma cells, providing a potential therapeutic avenue for treatment-resistant forms of cancer .
Research Applications
This compound is being studied for various applications:
- Cancer Research : Investigated for its potential as an anticancer agent.
- Pharmaceutical Development : Used as a lead compound in the synthesis of more complex molecules aimed at enhancing selectivity and potency against specific cancer types .
- Material Science : Explored for applications in developing new materials due to its unique chemical properties.
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Conduct experiments in a fume hood to prevent inhalation exposure. Store the compound in a desiccator at 2–8°C to avoid moisture degradation . In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .
Q. What synthetic routes are reported for preparing this compound?
- Methodological Answer : A common approach involves condensation of 7-chloro-2H-1,3-benzodioxol-5-ylmethanamine with methyl 2-chloroacetate, followed by HCl salt formation. For similar hydrochloride derivatives, reaction steps include stirring at room temperature with HCl/dioxane and purification via reduced-pressure evaporation . Confirm product integrity using H-NMR (e.g., δ 3.79 ppm for methoxy groups) and HPLC purity checks (>98%) .
Q. How can solubility and stability be assessed under standard laboratory conditions?
- Methodological Answer : Perform solubility tests in polar (e.g., water, methanol) and non-polar solvents (e.g., DCM) at 25°C. Monitor stability via accelerated degradation studies by exposing the compound to heat (40–60°C), light (UV-Vis), and varying pH (3–9) over 4–8 weeks. Analyze degradation products using LC-MS .
Advanced Research Questions
Q. How can synthesis yield be optimized using design of experiments (DOE)?
- Methodological Answer : Apply factorial design to test variables like temperature (20–60°C), solvent polarity (dioxane vs. THF), and catalyst loading (0.1–1.0 eq). Use response surface methodology (RSM) to identify optimal conditions. For example, achieved 100% yield by stirring at room temperature in dioxane . Validate reproducibility with ≥3 independent trials.
Q. What advanced analytical techniques resolve structural ambiguities in spectral data?
- Methodological Answer : Combine H/C-NMR with 2D techniques (COSY, HSQC) to assign peaks in complex regions (e.g., aromatic or methylene protons). Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group verification. For hydrochloride salts, use X-ray crystallography to confirm counterion interactions .
Q. How to address contradictions in reported biological activity data?
- Methodological Answer : Standardize assays by controlling variables like cell line selection (e.g., HEK293 vs. HeLa), compound concentration (dose-response curves), and exposure time. Replicate studies with independent batches of the compound. Use meta-analysis to compare datasets, adjusting for batch-to-batch purity variations (e.g., HPLC vs. LC-MS purity metrics) .
Q. What methodologies assess environmental fate and ecotoxicological risks?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL ():
- Lab Studies : Measure octanol-water partition coefficients () and hydrolysis rates under simulated environmental conditions.
- Field Studies : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) and abiotic compartments (soil, water).
- Risk Modeling : Use probabilistic models to estimate ecological thresholds based on toxicity data (e.g., LC50) .
Q. How to design a stability study for long-term storage?
- Methodological Answer : Use ICH Q1A guidelines to test:
- Thermal Stability : Store at -20°C, 4°C, and 25°C for 6–12 months.
- Humidity : Expose to 75% relative humidity in stability chambers.
- Light : Use photostability chambers (ICH Q1B). Analyze samples monthly via HPLC for degradation products (>95% purity threshold) .
Q. What strategies resolve discrepancies in reaction mechanisms for derivative synthesis?
- Methodological Answer : For nucleophilic substitution or oxidation steps (e.g., ), employ kinetic isotope effects (KIE) or isotopic labeling (e.g., O) to trace reaction pathways. Computational chemistry (DFT) can model transition states and validate proposed mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
